molecular formula C21H22N4O6 B11165045 methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate

methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate

Cat. No.: B11165045
M. Wt: 426.4 g/mol
InChI Key: GHVFOVCZLWALEJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then coupled with the dimethoxybenzoate moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining consistent quality and reducing production costs. The choice of raw materials and reagents is crucial to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The benzotriazinyl group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and stability.

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C21H22N4O6/c1-29-17-11-14(21(28)31-3)16(12-18(17)30-2)22-19(26)9-6-10-25-20(27)13-7-4-5-8-15(13)23-24-25/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,26)

InChI Key

GHVFOVCZLWALEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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